![molecular formula C15H8ClN3O B076093 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one CAS No. 13906-26-8](/img/structure/B76093.png)
5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one often involves the condensation of anthranilic acid hydrazide with specific aldehydes. For example, the condensation of anthranilic acid hydrazide with o-phthalaldehyde has been utilized to synthesize a related compound, establishing the structure through X-ray diffraction of its derivatives and investigating alkylation reactions (Ukhin et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one has been elucidated through X-ray diffraction studies. These studies reveal intricate details about the spatial arrangement and confirm the presence of heterocyclic systems within the compound's structure (Hwang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore their potential as intermediates in the synthesis of more complex molecules. For instance, reactions of anthranilamide with isocyanates have been studied to synthesize novel heterocyclic compounds, demonstrating the versatility and reactivity of these systems (Chern et al., 1988).
Physical Properties Analysis
The physical properties of such compounds, including their photophysical characteristics, have been investigated. Studies have demonstrated their ability to stabilize polymer materials through fluorescence, highlighting their potential in material science applications (Bojinov & Grabchev, 2004).
Chemical Properties Analysis
The chemical properties, including electrochemical behavior and chemiluminescence, have been explored for related compounds. These studies have provided insights into the electron transfer processes and the influence of structural modifications on the chemical behavior of these molecules (Qi et al., 2016).
Scientific Research Applications
Heterocyclic Compounds and Their Biological Significance
Triazine Scaffold and Biological Activities
Triazines, a category that shares some structural motifs with the requested compound, are known for their wide spectrum of biological activities. They have been synthesized and evaluated across various models, showing significant antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities, among others. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Polycyclic Aromatic Hydrocarbons (PAHs) in Foods
Occurrence, Toxicity, and Remediation of PAHs
PAHs, which include several carcinogenic and potentially harmful compounds, are found in foods and can be produced during cooking processes. The occurrence, toxicity, and remediation of these compounds in the environment and foods have been extensively reviewed. Efforts to assess and mitigate the health risks associated with PAHs include understanding their sources, effects, and methods for their detection and removal from foods (Adeyeye, 2020).
Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)
Toxicity and Occurrence in Food
OPAHs, considered more toxic than their non-oxygenated PAH counterparts, are reviewed for their physical-chemical properties, toxicity, and potential sources in food. The review highlights the need for evaluating and reducing OPAH-related health risks in food, emphasizing the significance of understanding the transformation from PAHs to OPAHs and their impact on human health (Ma & Wu, 2022).
Triazole Derivatives
Patent Review and Biological Activities
The development and evaluation of triazole derivatives, covering their synthesis, biological evaluation, and potential uses, are discussed. Triazoles, similar in their heterocyclic nature to the compound , are highlighted for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, emphasizing the ongoing interest in developing new drugs based on these structures (Ferreira et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-chloroquinazolino[2,3-a]phthalazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O/c16-13-9-5-1-2-6-10(9)14-17-12-8-4-3-7-11(12)15(20)19(14)18-13/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBDIDXVUEIHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

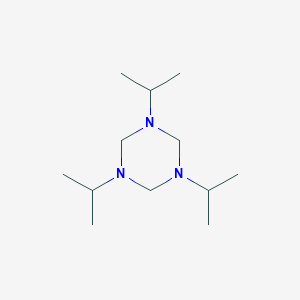
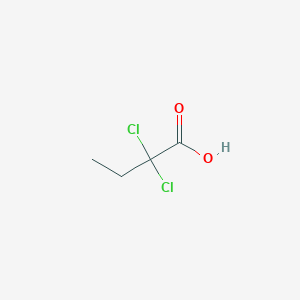
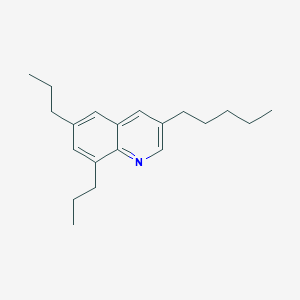
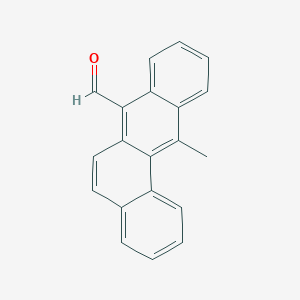
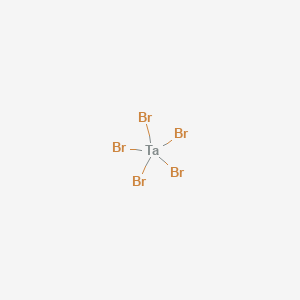
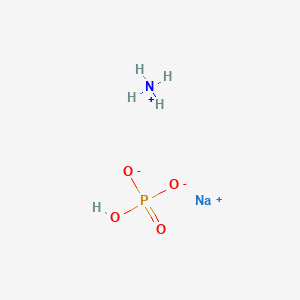

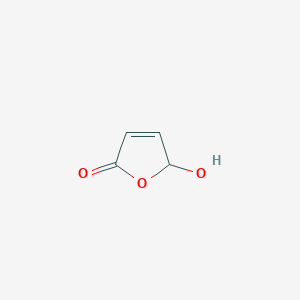
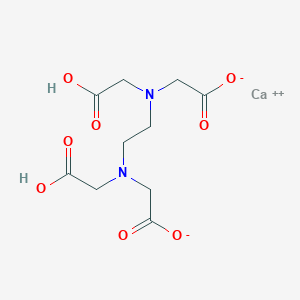


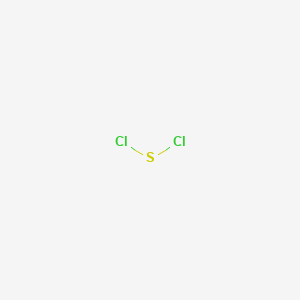
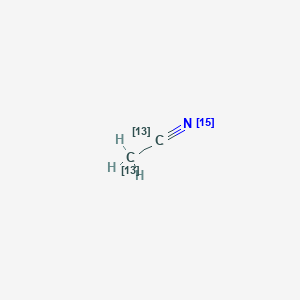
![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)